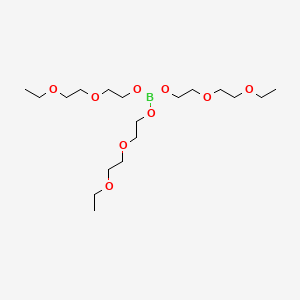
Dilithium fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium fumarate is a chemical compound that consists of two lithium atoms and a fumarate moiety Fumarate is an ester of fumaric acid, which is a dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium fumarate typically involves the reaction of fumaric acid with lithium hydroxide. The reaction proceeds as follows:
C4H4O4+2LiOH→C4H2Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dilithium fumarate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other oxidation products.
Reduction: It can be reduced to form lithium fumarate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium carbonate and other oxidation products.
Reduction: Lithium fumarate.
Substitution: Various substituted fumarate derivatives.
Aplicaciones Científicas De Investigación
Dilithium fumarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dilithium fumarate involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in cellular metabolism and signaling. For example, it can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: A compound with similar chemical structure but different biological activities.
Lithium carbonate: Another lithium compound with different applications and properties.
Lithium fumarate: A related compound with similar chemical properties but different reactivity.
Uniqueness
Dilithium fumarate is unique due to its specific combination of lithium and fumarate moieties, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
24820-18-6 |
|---|---|
Fórmula molecular |
C4H2Li2O4 |
Peso molecular |
128.0 g/mol |
Nombre IUPAC |
dilithium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; |
Clave InChI |
PMUKAEUGVCXPDF-SEPHDYHBSA-L |
SMILES isomérico |
[Li+].[Li+].C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canónico |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


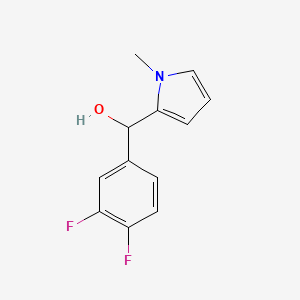
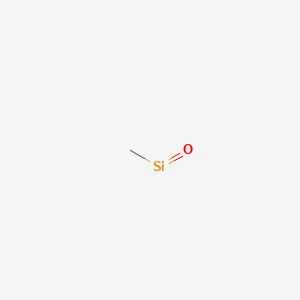

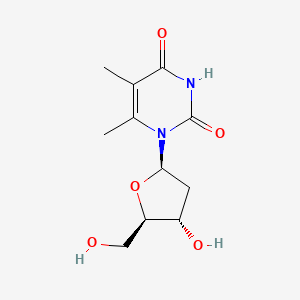

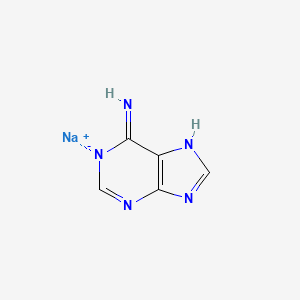
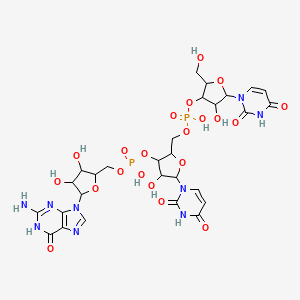
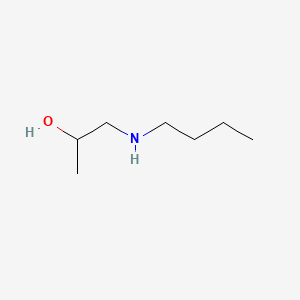


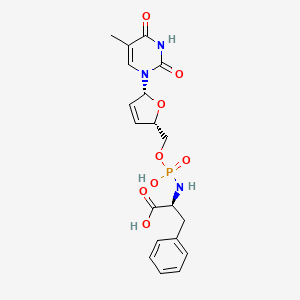

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
